molecular formula C20H12ClN3OS2 B2875834 2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile CAS No. 477857-62-8

2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile

Cat. No.: B2875834
CAS No.: 477857-62-8
M. Wt: 409.91
InChI Key: IQUVXMQPXJYAHQ-UHFFFAOYSA-N
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Description

“2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile” is a chemical compound with the molecular formula C20H12ClN3OS2 . Its average mass is 409.912 Da and its monoisotopic mass is 409.011017 Da .

Physical and Chemical Properties Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results .

Scientific Research Applications

Inhibition of Carbonyl Reductase Enzyme

The compound H(2,6-diCl-PhCO), similar in structure to 2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile, has been identified as a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme plays a role in developing resistance to anticancer treatment and creating cardiotoxic derivatives of anthracyclines used in medicine (Adu Amankrah et al., 2021).

Potential Chemotherapeutic Applications

Another structurally related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has been investigated for its potential as a chemotherapeutic agent. Molecular docking results suggest inhibitory activity against GPb, indicating potential anti-diabetic properties (Alzoman et al., 2015).

Antioxidant Activity

A derivative compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, has been used to synthesize heterocycles showing antioxidant activity. Some of these synthesized compounds demonstrated antioxidant properties nearly equal to ascorbic acid (El‐Mekabaty, 2015).

Electrochemical and Photoluminescent Properties

The electrochemical behavior and photoluminescent properties of similar compounds like 2-amino-3-cyano-4-phenylthiophene have been explored. This research opens possibilities for developing new classes of π-conjugated oligoaminothiophenes (Ekinci et al., 2000).

Medicinal Chemistry and Drug Design

Research into pyrimidinyl and thiophene derivatives, structurally related to this compound, has provided insights for medicinal chemistry and drug design. These studies focus on creating molecules with potential pharmacological activities (Zaki et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, and Future Directions The search results did not provide sufficient information on these topics .

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3OS2/c21-14-6-8-15(9-7-14)25-19-18-17(23-12-24-19)16(13-4-2-1-3-5-13)20(27-18)26-11-10-22/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUVXMQPXJYAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CN=C3OC4=CC=C(C=C4)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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